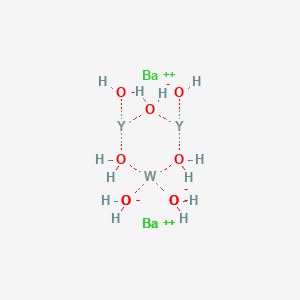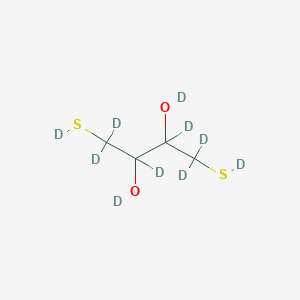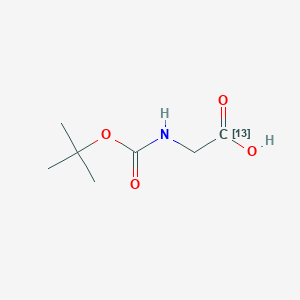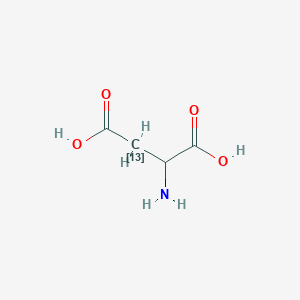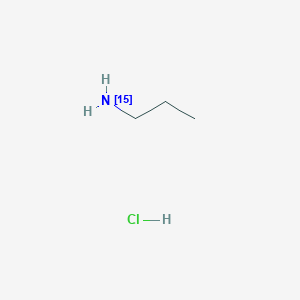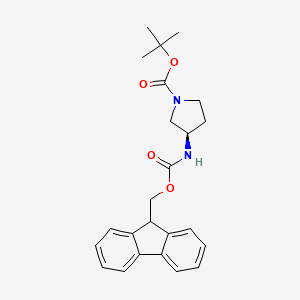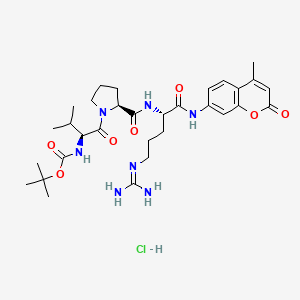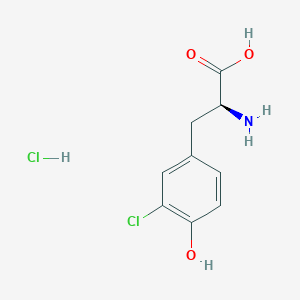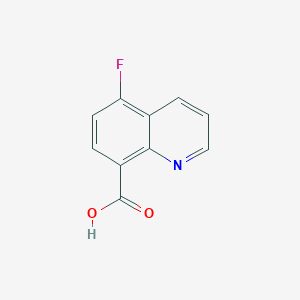
5-Fluoroquinoline-8-carboxylic acid
Vue d'ensemble
Description
5-Fluoroquinoline-8-carboxylic acid (5-FQCA) is a novel quinoline-based compound with potential therapeutic applications. It has been studied for its potential to modulate various biological processes, including inflammation, oxidative stress, and cancer. 5-FQCA has been shown to inhibit the growth of various cancer cell lines, as well as to reduce inflammation and oxidative stress in vitro. In addition, it has been found to have anti-tumor activity in vivo.
Applications De Recherche Scientifique
Antibacterial Properties
5-Fluoroquinoline-8-carboxylic acid and its derivatives have shown significant promise in antibacterial applications. Research has identified various substituted forms of this compound with potent antibacterial activities. For instance, compounds like hexahydro[1,4]diazepino[2,3-h]quinoline-9-carboxylic acid have exhibited notable antibacterial activity mainly against Gram-positive strains, with specific effectiveness against S. aureus and B. subtilis (Al-Hiari et al., 2008). Another study identified that derivatives of 5-Fluoroquinoline-8-carboxylic acid showed interesting antibacterial activity against both gram-positive and gram-negative strains, highlighting their potential in developing new antibacterial agents (Al-Hiari et al., 2007).
Synthesis and Structure-Activity Relationships
The synthesis of these compounds is an area of active research. Different methods have been explored for synthesizing variants of 5-Fluoroquinoline-8-carboxylic acid, each with its unique antibacterial properties. One such study described the synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids, which are closely related to 5-Fluoroquinoline-8-carboxylic acid, demonstrating their potential in creating effective antibacterial agents (Sánchez et al., 1988). Additionally, research has also focused on the synthesis of other related compounds like ethyl 1-ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate, highlighting the diverse potential of this chemical class in medicinal chemistry (Rádl, 1994).
Potential in Treating Infections
The potent antibacterial properties of 5-Fluoroquinoline-8-carboxylic acid derivatives indicate their potential in treating various infections. Studies have shown these compounds to be effective against a range of pathogens, including those resistant to other antibiotics, making them promising candidates for developing new treatments for bacterial infections. For example, some compounds have demonstrated activity against respiratory pathogens, including quinolone-resistant and methicillin-resistant Staphylococcus aureus, offering new avenues for treating respiratory tract infections (Odagiri et al., 2018).
Propriétés
IUPAC Name |
5-fluoroquinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-8-4-3-7(10(13)14)9-6(8)2-1-5-12-9/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCIGTQRYOCLAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588320 | |
| Record name | 5-Fluoroquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoroquinoline-8-carboxylic acid | |
CAS RN |
926252-31-5 | |
| Record name | 5-Fluoroquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoroquinoline-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl[4-[1,7,7-tris(4-dimethylaminophenyl)-2,4,6-heptatrienylidene]-2,5-cyclohexadien-1-ylidene]ammonium perchlorate](/img/structure/B1602281.png)
